molecular formula C19H16ClNO4 B8674857 1-Ethoxycarbonyl-5-chloro-3-phenylisoindole-2-acetic acid CAS No. 61295-12-3

1-Ethoxycarbonyl-5-chloro-3-phenylisoindole-2-acetic acid

Cat. No. B8674857
M. Wt: 357.8 g/mol
InChI Key: HXTHNRUFYBMQJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04090027

Procedure details

A suspension of 19.5 g. of 1-ethoxycarbonyl-5-chloro-3-phenylisoindole-2-acetic acid ethyl ester in 150 ml. of ethanol is treated with 60 ml. of 1.0-N sodium hydroxide and boiled at reflux for 30 minutes. After allowing the mixture to stand for 2 hours in an ice-bath, the crystallized sodium salt is removed by filtration under vacuum, washed with ethanol and then dissolved in a mixture of 400 ml. of ethanol and 250 ml. of water. The obtained solution is acidified with 160 ml. of 0.5-N hydrochloric acid with stirring at 40°-45° C. and then left to stand in an ice-bath for 2 hours. The separated acid is removed by filtration under vacuum, washed with water and then dissolved in 750 ml. of methylene chloride. The aqueous layer is separated, the organic phase dried over sodium sulfate and concentrated to about 200 ml. Then, the crystallized colorless acid is removed by filtration under suction and washed with a small amount of methylene chloride, and there is obtained 1-ethoxycarbonyl-5-chloro-3-phenylisoindole-2-acetic acid; melting point 217°-220° C. (decomposition).
Name
1-ethoxycarbonyl-5-chloro-3-phenylisoindole-2-acetic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
1.0-N
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:27])[CH2:5][N:6]1[C:14]([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)=[C:13]2[C:8]([CH:9]=[CH:10][C:11]([Cl:21])=[CH:12]2)=[C:7]1[C:22]([O:24][CH2:25][CH3:26])=[O:23])C.[OH-].[Na+]>C(O)C>[CH2:25]([O:24][C:22]([C:7]1[N:6]([CH2:5][C:4]([OH:27])=[O:3])[C:14]([C:15]2[CH:16]=[CH:17][CH:18]=[CH:19][CH:20]=2)=[C:13]2[C:8]=1[CH:9]=[CH:10][C:11]([Cl:21])=[CH:12]2)=[O:23])[CH3:26] |f:1.2|

Inputs

Step One
Name
1-ethoxycarbonyl-5-chloro-3-phenylisoindole-2-acetic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(CN1C(=C2C=CC(=CC2=C1C1=CC=CC=C1)Cl)C(=O)OCC)=O
Step Two
Name
1.0-N
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
of 0.5-N hydrochloric acid with stirring at 40°-45° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A suspension of 19.5 g
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
the crystallized sodium salt is removed by filtration under vacuum
WASH
Type
WASH
Details
washed with ethanol
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in a mixture of 400 ml
WAIT
Type
WAIT
Details
left
WAIT
Type
WAIT
Details
to stand in an ice-bath for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The separated acid is removed by filtration under vacuum
WASH
Type
WASH
Details
washed with water
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in 750 ml
CUSTOM
Type
CUSTOM
Details
The aqueous layer is separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to about 200 ml
CUSTOM
Type
CUSTOM
Details
Then, the crystallized colorless acid is removed by filtration under suction
WASH
Type
WASH
Details
washed with a small amount of methylene chloride

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)OC(=O)C=1N(C(=C2C=C(C=CC12)Cl)C1=CC=CC=C1)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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